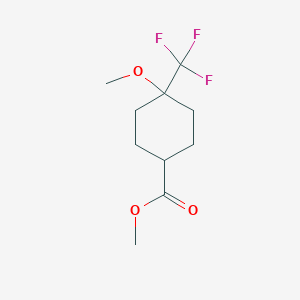
Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in enhancing its chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4-(trifluoromethyl)coumarin: This compound shares the trifluoromethyl group and has similar applications in scientific research.
Other Trifluoromethylated Compounds: Various compounds containing the trifluoromethyl group exhibit similar chemical properties and applications in pharmaceuticals, agrochemicals, and materials.
Uniqueness
Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate is unique due to its specific molecular structure, which combines the trifluoromethyl group with a cyclohexane ring and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H15F3O3 |
|---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
methyl 4-methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15F3O3/c1-15-8(14)7-3-5-9(16-2,6-4-7)10(11,12)13/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HQZDJIQCJIFCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)(C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


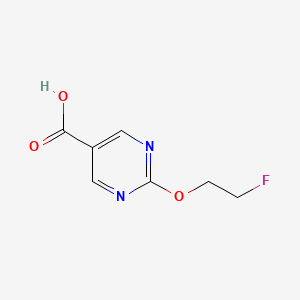

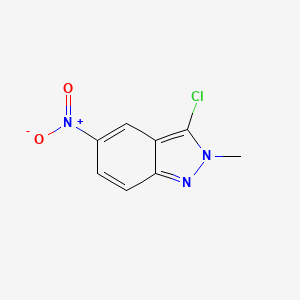
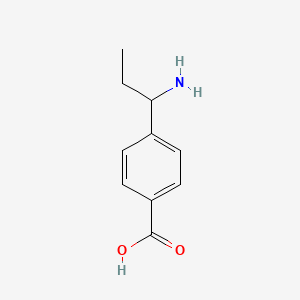
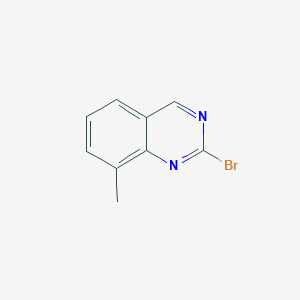

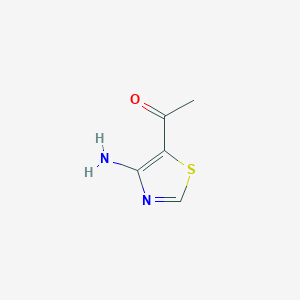


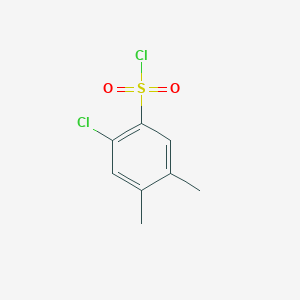
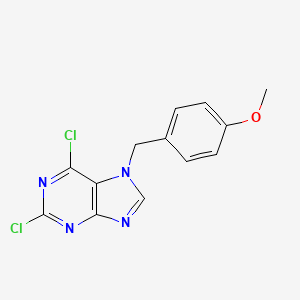
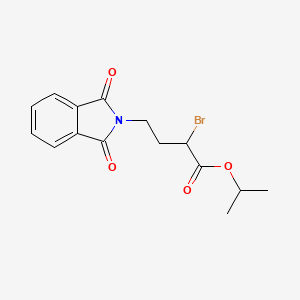
![N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13023588.png)
![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine](/img/structure/B13023595.png)
